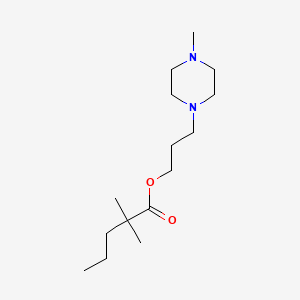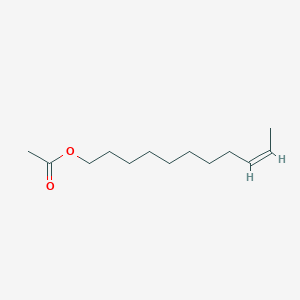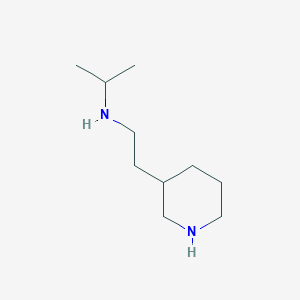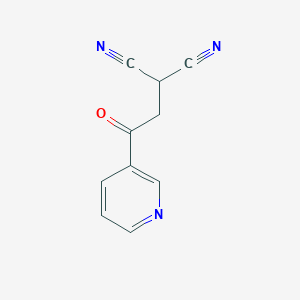
2-(2-Oxo-2-(pyridin-3-YL)ethyl)malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Oxo-2-(pyridin-3-YL)ethyl)malononitrile is an organic compound with the molecular formula C10H7N3O. It is a nitrile derivative that features a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-2-(pyridin-3-YL)ethyl)malononitrile typically involves the reaction of pyridine derivatives with malononitrile under controlled conditions. One common method includes the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by Michael addition . The reaction conditions often involve the use of solvents such as ethanol and catalysts like triethylamine to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Oxo-2-(pyridin-3-YL)ethyl)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include oxo derivatives, primary amines, and substituted nitriles, which can be further utilized in the synthesis of complex organic molecules and pharmaceuticals .
Applications De Recherche Scientifique
2-(2-Oxo-2-(pyridin-3-YL)ethyl)malononitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2-Oxo-2-(pyridin-3-YL)ethyl)malononitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. Its nitrile group and pyridine ring play crucial roles in binding to target sites and modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Oxo-2H-chromen-3-YL)malononitrile: Similar in structure but with a chromen ring instead of pyridine.
2-(2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-YL)acetic acid: Contains an imidazo[1,2-a]pyridine ring, offering different reactivity and applications.
2-(2-Oxo-2-(pyridin-4-YL)ethyl)malononitrile: Similar structure with the pyridine ring at a different position.
Uniqueness
2-(2-Oxo-2-(pyridin-3-YL)ethyl)malononitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted synthesis and research applications .
Propriétés
Formule moléculaire |
C10H7N3O |
|---|---|
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
2-(2-oxo-2-pyridin-3-ylethyl)propanedinitrile |
InChI |
InChI=1S/C10H7N3O/c11-5-8(6-12)4-10(14)9-2-1-3-13-7-9/h1-3,7-8H,4H2 |
Clé InChI |
DPYPBQBTHOZFNO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C(=O)CC(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


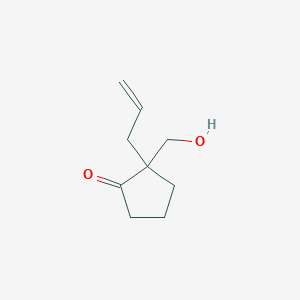
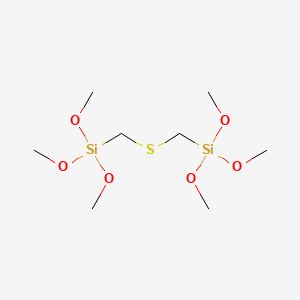
![Pyridine, 2-[2-(3-methoxyphenyl)-4-oxazolyl]-](/img/structure/B13961488.png)
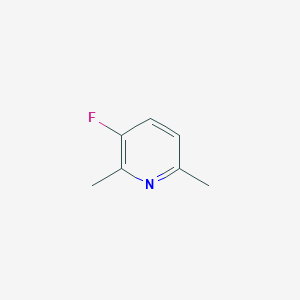
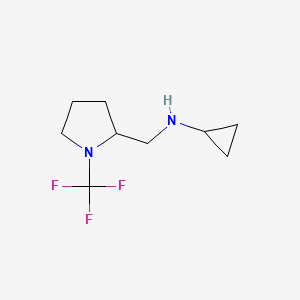
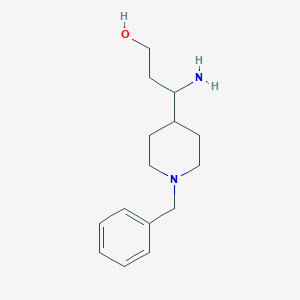
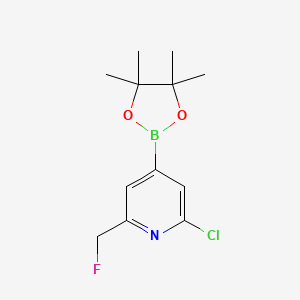
![Methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B13961509.png)


![2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol](/img/structure/B13961527.png)
